2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide
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Description
“2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide” is a chemical compound with the molecular formula C18H15FN4O2 . It is related to “2-(4-Fluorophenyl)acetohydrazide”, which has the molecular formula C8H9FN2O .
Molecular Structure Analysis
The molecular structure of “2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide” is complex, with multiple aromatic rings and functional groups. The presence of the fluorophenyl group, pyrimidinyl group, and acetohydrazide group contribute to its unique chemical properties .Scientific Research Applications
Synthesis and Potential Applications
Kinase Inhibition : This compound, as part of a broader group of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery highlights its potential application in cancer therapy, as demonstrated by its complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Antimicrobial Properties : Synthesis of derivatives from compounds related to 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide has shown significant antimicrobial activities. These derivatives have been evaluated and found effective against various bacterial and fungal infections, indicating potential applications in treating infectious diseases (Fuloria et al., 2014).
Synthesis of Biologically Active Substances : The compound serves as a base object for synthesizing new substances with biological activity. The derivatives synthesized from it have shown varying degrees of microbial inhibition, depending on the nature of the hydrazide fragment and the substituent attached to the benzene ring (Meshcheryakova et al., 2021).
Nonlinear Optical Properties : Hydrazones derived from related compounds have been investigated for their third-order nonlinear optical properties. This research opens the possibility of using such derivatives in optical device applications like optical limiters and switches (Naseema et al., 2010).
Enzyme Inhibitor Development : Novel pyrazole derivatives synthesized from related compounds have shown promise as enzyme inhibitors, particularly for COX-2 inhibition, indicating potential use in developing treatments for inflammation and breast cancer (Thangarasu et al., 2019).
Antitubercular Agents : Derivatives of related compounds have been synthesized and shown to have potent antitubercular activity, suggesting their use in developing new treatments for tuberculosis (Desai et al., 2016).
Potential in Treating Neurodegenerative and Diabetic Diseases : Compounds related to 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide have been explored for their potential to inhibit enzymes relevant to Alzheimer's and diabetes, indicating their potential in treating these diseases (Saleem et al., 2018).
properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANUGRBSWBVJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328113 |
Source
|
Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide | |
CAS RN |
477862-19-4 |
Source
|
Record name | 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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